molecular formula C19H18FN3O4S B2510973 2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921831-56-3

2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2510973
CAS No.: 921831-56-3
M. Wt: 403.43
InChI Key: BJYUAOWPFMOPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of pyridazinone-bearing sulfonamide derivatives, characterized by a benzenesulfonamide group substituted with a fluorine atom at the 2-position. The structure includes a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an ethyl chain to a 4-methoxyphenyl substituent at position 2. Pyridazinone derivatives are known for their pharmacological relevance, including anti-inflammatory, antimicrobial, and kinase inhibitory activities . The sulfonamide moiety enhances bioavailability and binding affinity to biological targets, such as enzymes or receptors . The fluorine atom at the benzene ring may influence electronic properties, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name

2-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-27-15-8-6-14(7-9-15)17-10-11-19(24)23(22-17)13-12-21-28(25,26)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYUAOWPFMOPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by the presence of a fluorine atom, a methoxy-substituted phenyl group, and a pyridazine ring, which contribute to its pharmacological properties.

The chemical formula of this compound is C19H18FN3O4S\text{C}_{19}\text{H}_{18}\text{FN}_{3}\text{O}_{4}\text{S} with a molecular weight of 403.4 g/mol. The presence of distinct functional groups enhances its reactivity and selectivity towards biological targets.

PropertyValue
Molecular FormulaC19H18FN3O4S
Molecular Weight403.4 g/mol
StructureStructure

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Osteoclast Differentiation Inhibition
Studies have shown that this compound can inhibit osteoclast differentiation, which is crucial for bone resorption processes. This inhibition is mediated through the suppression of cathepsin K expression, an enzyme essential for osteoclast function. Such activity suggests potential applications in treating bone-related diseases such as osteoporosis.

2. Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that it exhibits antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds structurally similar to this compound have shown IC50 values indicating significant inhibition of tumor cell growth .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially modulating their activity and leading to various biological responses. The unique arrangement of functional groups enhances its binding affinity to these targets, contributing to its therapeutic efficacy .

Case Study 1: Osteoporosis Treatment

A recent study demonstrated the effectiveness of a related compound in inhibiting osteoclast differentiation in vitro. The findings revealed that the compound significantly reduced cathepsin K levels, suggesting a pathway for developing treatments for osteoporosis.

Case Study 2: Cancer Cell Line Studies

In research involving various cancer cell lines, compounds similar to this compound exhibited potent antiproliferative effects with IC50 values ranging from 0.5 to 5 µM across different cell types, indicating strong potential for further development as anticancer agents .

Comparison with Similar Compounds

Structurally analogous compounds share the pyridazinone-sulfonamide scaffold but differ in substituents on the benzene ring or the pyridazinone-linked side chains. Below is a detailed comparison based on structural features, physicochemical properties, and reported applications:

Structural Analogues with Modified Sulfonamide Substituents
Compound Name Substituent Position (Benzene) Molecular Formula Molecular Weight Key Features Reference
2-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (Target) 2-Fluoro C₁₉H₁₇FN₃O₄S ~403.4 Enhanced metabolic stability due to fluorine; potential kinase inhibition
2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 2-Chloro C₁₉H₁₈ClN₃O₄S 419.9 Increased steric bulk; potential antibacterial activity
3-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 3-Fluoro C₁₉H₁₇FN₃O₄S 403.4 Altered electronic effects; possible reduced target affinity
3-Chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide 3-Chloro, 4-Fluoro C₁₉H₁₇ClFN₃O₄S 437.9 Dual halogenation; improved lipophilicity and membrane permeability

Key Observations :

  • The 3-chloro-4-fluoro derivative exhibits enhanced lipophilicity (ClogP ~3.5 estimated), which may improve blood-brain barrier penetration .
  • Positional Isomerism : The 2-fluoro substituent (target compound) likely offers better electronic modulation for enzyme interactions than the 3-fluoro isomer, as para-substituted sulfonamides are common in kinase inhibitors .
Pyridazinone Hybrids with Heterocyclic Moieties

Compounds such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c) incorporate antipyrine (pyrazole) units instead of sulfonamide groups. These hybrids exhibit distinct pharmacological profiles, such as anti-inflammatory activity (IC₅₀ = 2.1 µM against COX-2) due to the antipyrine core . In contrast, sulfonamide derivatives like the target compound are more likely to target kinases or carbonic anhydrases .

Complex Derivatives with Extended Functional Groups

Examples from patent literature (e.g., EP 3 785 714 A1) describe pyridazinone derivatives with trifluoromethyl or cyanophenoxy substituents, often linked to phosphate groups for prodrug applications. These compounds prioritize solubility and prodrug activation over direct target binding, differing from the sulfonamide-based design of the target compound .

Preparation Methods

Hydrazide-Diketone Cyclocondensation

The reaction of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetohydrazide with pentane-2,4-dione in ethanol under reflux yields the pyridazinone core. This method, adapted from pyrazolyloxoethyl derivative syntheses, achieves cyclization via nucleophilic attack of the hydrazide nitrogen on the diketone carbonyl, followed by dehydration. Key parameters include:

  • Solvent : Ethanol or methanol
  • Temperature : 80–100°C
  • Catalyst : Acidic conditions (e.g., HCl) accelerate ring closure.

Aldehyde-Mediated Heterocyclization

Aryl aldehydes (e.g., 4-methoxybenzaldehyde) react with hydrazides to form arylidene intermediates, which undergo intramolecular cyclization. NMR studies confirm an 85:15 E:Z isomer ratio for such products, with the E-isomer dominating due to steric stabilization.

The introduction of the 2-fluorobenzenesulfonamide group occurs via nucleophilic substitution or amidation.

Chlorosulfonation-Amination Sequence

A two-step protocol derived from sulfonamide drug synthesis applies:

  • Chlorosulfonation : 2-Fluorobenzenesulfonyl chloride is prepared by reacting 2-fluoroaniline with chlorosulfonic acid at 0–5°C.
  • Amination : The sulfonyl chloride reacts with 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine in dichloromethane, using triethylamine as a base.

Optimization Data :

Parameter Optimal Value Impact on Yield
Solvent DCM/THF (1:1) 78%
Temperature 0°C → RT Minimizes hydrolysis
Base Et₃N (2.5 equiv) 85% conversion

Direct Sulfonylation

Alternative methods employ pre-formed sulfonamides. For example, 2-fluorobenzenesulfonamide is alkylated with 2-chloroethylpyridazinone derivatives in DMF using K₂CO₃. However, this route suffers from lower regioselectivity (≤60%) due to competing O-alkylation.

Functional Group Modifications

Methoxy Group Installation

The 4-methoxyphenyl group is typically introduced early via:

  • Friedel-Crafts Acylation : 4-Methoxyacetophenone synthesis using AlCl₃ catalysis.
  • Suzuki Coupling : Pd-mediated cross-coupling of 4-methoxyphenylboronic acid with bromopyridazinones.

Catalytic and Enantioselective Considerations

Although the target compound lacks chiral centers, related syntheses highlight methodologies adaptable for stereochemical control:

  • Asymmetric Hydrogenation : Rhodium complexes with (S)-quinap ligands enable >98% enantiomeric excess in analogous amines.
  • Enzymatic Resolution : Lipase B catalyzes kinetic resolution of racemic intermediates, though scalability remains challenging.

Comparative Analysis of Synthetic Routes

The table below evaluates four primary methods based on yield, scalability, and purity:

Method Yield (%) Purity (%) Scalability Key Advantage
Hydrazide-Diketone Cyclization 78 95 High Fewer byproducts
Chlorosulfonation-Amination 85 98 Moderate High regioselectivity
Direct Sulfonylation 60 88 Low Shorter route
Suzuki Coupling 65 90 High Functional group tolerance

Industrial-Scale Process Recommendations

For commercial production, the hydrazide-diketone cyclization coupled with chlorosulfonation-amination offers the best balance of yield (78–85%) and purity (95–98%). Critical considerations include:

  • Catalyst Recycling : Pd/C recovery from hydrogenation steps reduces costs.
  • Solvent Selection : Switching from DCM to 2-MeTHF improves environmental compliance.
  • Crystallization : Water-ethanol mixtures achieve >99% purity via recrystallization.

Q & A

Basic Research Question

  • Temperature Control : Maintain exothermic reactions (e.g., sulfonylation) below 10°C to prevent decomposition .
  • Catalyst Screening : Test alternatives like DMAP (4-dimethylaminopyridine) for acylation steps, improving yields from 70% to 85% .
  • In-line Analytics : Implement FTIR or HPLC-MS to monitor intermediates in real time, reducing purification bottlenecks .

How does this compound compare to structurally related sulfonamide derivatives in terms of efficacy?

Advanced Research Question
Compared to 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide , the target compound shows 2× higher selectivity for carbonic anhydrase IX (a cancer biomarker) due to its pyridazinone core’s conformational flexibility. However, it exhibits lower solubility (<0.1 mg/mL in PBS) than methoxy-rich analogs, requiring formulation with cyclodextrins for in vivo studies .

What analytical techniques are critical for characterizing degradation products?

Basic Research Question

  • Forced Degradation Studies : Expose the compound to heat (60°C, 48 hr), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions.
  • Analysis : Use UPLC-QTOF-MS to identify major degradation products (e.g., hydrolyzed sulfonamide or demethylated methoxy group). Quantify via HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .

What computational tools predict metabolic stability and toxicity?

Advanced Research Question

  • ADMET Prediction : Use SwissADME to estimate CYP450 inhibition (high risk for CYP3A4) and permeability (Caco-2 cell model).
  • Metabolite Identification : Run in silico metabolism simulations with GLORYx to predict hydroxylation at the pyridazinone ring and sulfonamide cleavage .

How can researchers validate target engagement in cellular models?

Advanced Research Question

  • Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HeLa) with the compound (10 µM, 2 hr), lyse, and heat to 55°C. Centrifuge and analyze soluble (engaged) vs. aggregated (unbound) target proteins via Western blot .
  • Fluorescence Polarization : Label the target enzyme with FITC and measure binding affinity shifts in cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.